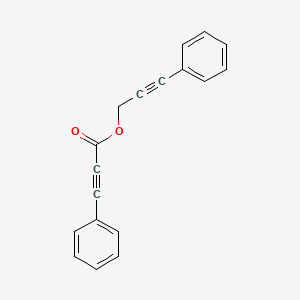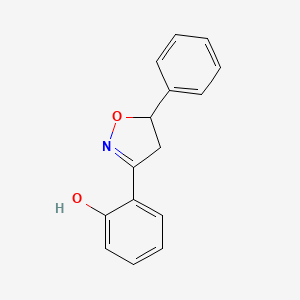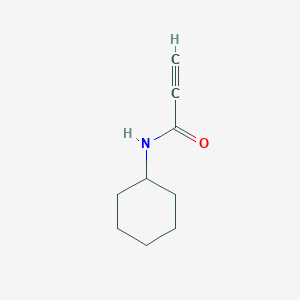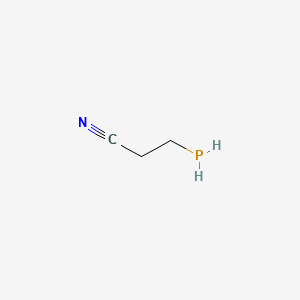
2-Cyanoethylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethylphosphine is an organophosphorus compound with the molecular formula C3H6NP. It is characterized by the presence of a phosphine group attached to a cyanoethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanoethylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using industrial tail gas phosphine as a raw material. This method is cost-effective and environmentally friendly, as it utilizes waste gases from other industrial processes. The reaction involves the use of sodium hypophosphite as a reducing agent, resulting in the formation of this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanoethylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphine and cyano groups, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. This reaction typically results in the formation of phosphine oxides.
Reduction: Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of phosphine derivatives.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields .
Applications De Recherche Scientifique
2-Cyanoethylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound is investigated for its potential use in drug development.
Industry: this compound is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyanoethylphosphine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The phosphine group can donate electrons to metal ions, stabilizing the complex and facilitating its interaction with biological molecules. This mechanism is crucial for its applications in catalysis and drug development .
Comparaison Avec Des Composés Similaires
2-Cyanoethylphosphine can be compared with other similar compounds, such as tris(2-cyanoethyl)phosphine and bis(2-cyanoethyl)phosphine. These compounds share similar structural features but differ in their chemical properties and applications .
Tris(2-cyanoethyl)phosphine: This compound has three cyanoethyl groups attached to the phosphine, making it more sterically hindered and less reactive compared to this compound.
Bis(2-cyanoethyl)phosphine: With two cyanoethyl groups, this compound exhibits intermediate reactivity and is used in different applications compared to this compound.
Propriétés
Numéro CAS |
6783-71-7 |
|---|---|
Formule moléculaire |
C3H6NP |
Poids moléculaire |
87.06 g/mol |
Nom IUPAC |
3-phosphanylpropanenitrile |
InChI |
InChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2 |
Clé InChI |
LRQDMMVZKMBBQC-UHFFFAOYSA-N |
SMILES canonique |
C(CP)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
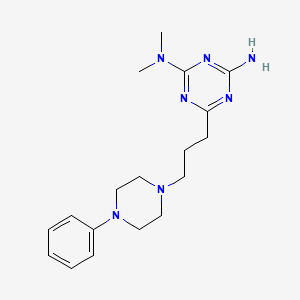
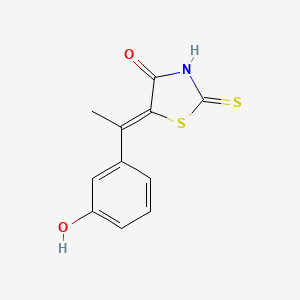
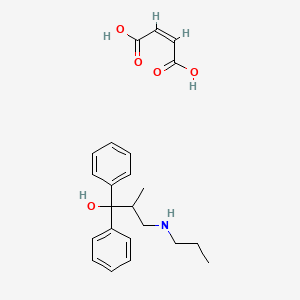

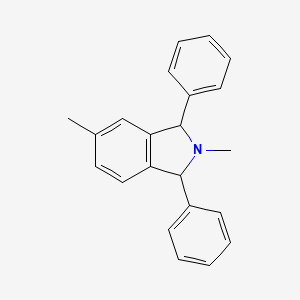

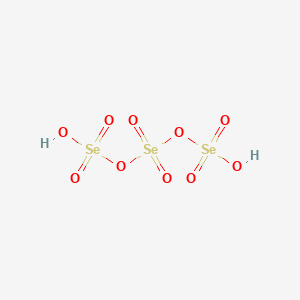
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

